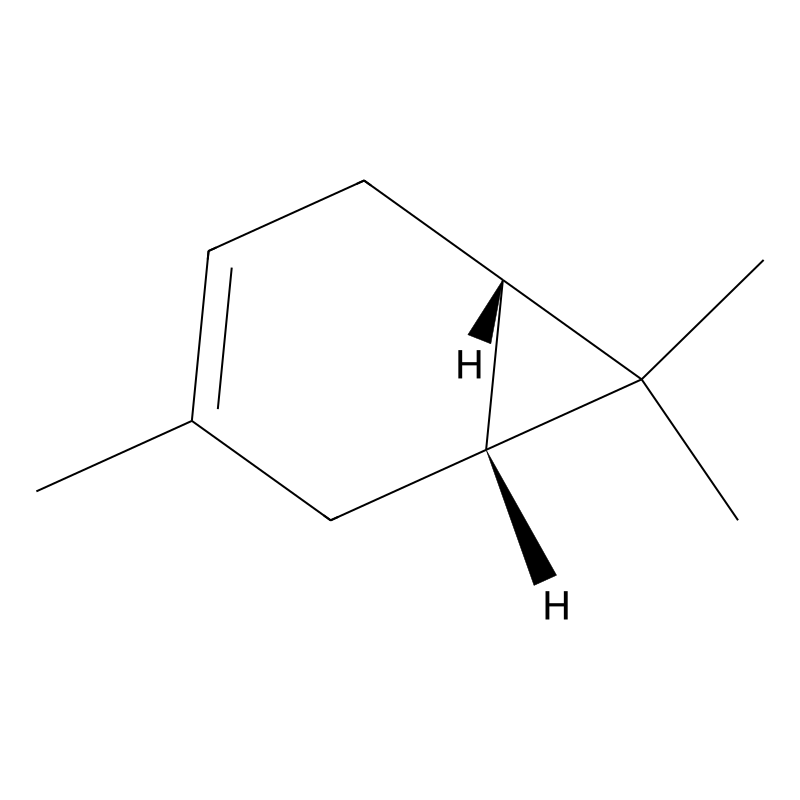

3-Carene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Slightly soluble (in ethanol)

Synonyms

Canonical SMILES

Isomeric SMILES

Antimicrobial Activity

3-Carene has been shown to exhibit antimicrobial activity against a variety of bacteria and fungi. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, including Brochothrix thermosphacta and Pseudomonas fluorescens []. The exact mechanism of action is still being investigated, but it is believed to involve disruption of the cell membrane of the microorganisms [].

Potential for Sleep Improvement

Recent research suggests that 3-carene may have sleep-enhancing properties. Studies have shown that it can increase sleep duration and reduce sleep latency in animal models []. It is thought to work by interacting with GABA receptors in the brain, similar to certain sleep medications []. However, more research is needed to confirm these findings and understand the safety and efficacy of 3-carene for sleep improvement in humans.

Other Potential Applications

-Carene is being investigated for various other potential applications, including:

- Antioxidant activity: Studies suggest that 3-carene may have antioxidant properties, which could potentially be beneficial for health [].

- Anticancer properties: Some research suggests that 3-carene may have antitumor effects, but further studies are needed to confirm this and understand the mechanisms involved [].

- Insecticidal properties: 3-carene has been shown to have insecticidal activity against some insect pests [].

3-Carene is a bicyclic monoterpene characterized by its unique structure, which consists of fused cyclohexene and cyclopropane rings. Its molecular formula is C10H16, and it has a molecular weight of approximately 136.23 g/mol. This compound is primarily found in turpentine, where its concentration can reach up to 42%, depending on the source. 3-Carene exhibits a distinctive sweet and pungent odor, reminiscent of fir needles, damp woodlands, and musky earth . As a colorless liquid, it is insoluble in water but miscible with oils and fats. Notably, 3-Carene is chiral and exists in both racemic and enantiomerically enriched forms .

3-Carene undergoes various chemical transformations. One significant reaction involves its treatment with peracetic acid, resulting in the formation of 3,4-caranediol . Additionally, pyrolysis over ferric oxide can induce rearrangement to yield p-cymene . These reactions highlight the compound's potential as a precursor for synthesizing other organic molecules.

Research indicates that 3-Carene possesses notable biological activities. It has been identified as a skin sensitizer, which means it can induce allergic reactions upon contact with skin . Moreover, its presence in cannabis distillates contributes to the earthy flavor profile of certain cannabis products. In addition to its sensory properties, 3-Carene may exhibit antimicrobial effects and influence plant growth due to its natural occurrence in various plant species .

Several synthesis methods for 3-Carene have been explored. One prominent approach is the catalytic condensation of renewable 3-Carene with formaldehyde, which facilitates the one-step preparation of terpenoid compounds . Other methods include the extraction from natural sources such as turpentine or through chemical transformations of related terpenes like α-pinene or β-pinene. The retention of the bicyclic carbon skeleton during these transformations is crucial for maintaining the unique properties of 3-Carene .

3-Carene finds applications across various industries. In the perfume industry, it is valued for its aromatic qualities that contribute to complex fragrance formulations. Its use as a chemical intermediate allows for the synthesis of more complex organic compounds. Additionally, due to its flavor profile, it is utilized in food products to enhance taste and aroma . The compound's potential therapeutic properties also suggest applications in pharmaceuticals, particularly in formulations targeting skin conditions due to its sensitizing nature.

3-Carene shares structural similarities with several other terpenes. Below is a comparison highlighting its uniqueness:

| Compound | Molecular Formula | Key Characteristics | Unique Properties |

|---|---|---|---|

| α-Pinene | C10H16 | Commonly found in pine trees | Known for its fresh pine scent |

| β-Pinene | C10H16 | Present in many essential oils | Exhibits anti-inflammatory properties |

| Limonene | C10H16 | Citrus aroma; widely used in food | Notable for its uplifting scent |

| Myrcene | C10H16 | Earthy aroma; found in hops | Acts as a sedative; enhances THC absorption |

| Sabinene | C10H16 | Spicy aroma; found in black pepper | Used in flavoring and fragrances |

While all these compounds share the same molecular formula (C10H16), 3-Carene's unique bicyclic structure and specific sensory characteristics distinguish it from others. Its combination of sweet and pungent aromas sets it apart from the more commonly recognized scents associated with α-pinene or limonene.

The development of efficient synthetic routes to polyoxygenated terpenoids has driven innovation in 3-carene-derived methodologies. A landmark 14-step synthesis of (+)-ingenol, a bioactive diterpene with anticancer properties, exemplifies this strategy. This approach leverages a two-phase design:

Cyclase Phase:

- Step 1: Chlorination of (+)-3-carene with N-chlorosuccinimide (NCS) generates a chlorinated intermediate.

- Step 2: Ozonolysis and reductive workup yield a chloroketone (48% over two steps).

- Step 3: Reductive alkylation installs a methyl group at C-11, followed by coupling with an aldehyde via a Pauson-Khand cyclization. This forms the core dienone structure with four stereocenters.

Oxidase Phase:

This route demonstrates step economy, achieving a 1.2% overall yield from 3-carene—far exceeding isolation yields from Euphorbia peplus (0.0011–0.028% w/w).

Transition Metal-Catalyzed Isomerization Pathways: 3-Carene to 4-Carene and Para-Menthadienes

Catalytic isomerization of 3-carene to 4-carene or para-menthadienes is critical for accessing industrially relevant terpenes. Key systems include:

Mechanistic Insights:

- Alkali metal catalysts induce reversible 3→4-carene isomerization via carbanion intermediates. Equilibrium favors 4-carene at 45% under thermal conditions.

- Clay catalysts promote double-bond migration to 2-carene or dehydrogenation to menthadienes, with selectivity governed by acid site density.

- Aluminosilicates favor camphene formation via hydride shifts, critical for fragrance and polymer precursors.

Epoxidation Mechanisms: Peracid-Mediated vs. Heterogeneous Catalytic Systems

Epoxidation of 3-carene’s double bond is pivotal for synthesizing epoxides, which serve as intermediates for alcohols, ketones, or diones. Comparative methods include:

Peracid-Mediated Epoxidation

- Reagents: tert-Butyl hydroperoxide (TBHP), meta-chloroperbenzoic acid (mCPBA).

- Yield: 47–54% for 3-carene epoxide, with byproducts like 3-carene-5-one (8–15%).

- Mechanism: Electrophilic attack of peracid oxygen, followed by nucleophilic ring closure.

Heterogeneous Catalytic Systems

- Catalyst: Immobilized lipase (e.g., Novozym 435) with H₂O₂.

- Yield: 97% carene oxide with >95% diastereoselectivity under mild conditions.

- Recyclability: Enzyme retains 75% activity after 10 cycles, limited by oxidative damage.

Key Advantage: Catalytic systems reduce solvent use and byproducts, enabling greener processes.

Hydrogenation Techniques for Carane Production: Pressure-Temperature Optimization Frameworks

Catalytic hydrogenation of 3-carene to carane—a saturated bicyclic hydrocarbon—requires precise control of reaction parameters:

Catalyst Systems:

- Nickel catalysts (e.g., Harshaw 1404-T) achieve >90% conversion under optimized conditions.

- Pretreatment: Caustic washing and steam evaporation remove sulfur/water impurities, extending catalyst lifespan to 65 cc feed/g catalyst.

Radical-Mediated Cyclopropane Ring Functionalization Approaches

Radical pathways enable selective functionalization of 3-carene’s cyclopropane, bypassing traditional acid/base limitations. Key methods include:

Dioxirane-Mediated C–H Oxidation

- Reagent: Ethyl trifluoroacetate dioxirane (ETFDO).

- Products: Alcohols, ketones, or esters via hydrogen atom transfer (HAT) or electron transfer (ET).

- Selectivity: Axial C–H bonds are favored due to hyperconjugative activation by cyclopropane Walsh orbitals.

Manganese-Catalyzed Oxygenation

The product specificity of monoterpene synthases hinges on subtle structural differences in their active sites. In Pseudotsuga menziesii (Douglas fir), (+)-3-carene synthase (PsTPS-3car) and (−)-sabinene synthase (PsTPS-sab) share 95% amino acid sequence identity yet produce distinct dominant products [1]. Structural analyses reveal that three residues in the helix J region—Gly595, Leu596, and Phe599—are critical for (+)-3-carene formation [1]. Substitution of Phe596 to Leu in PsTPS-sab shifts its product profile from 52% (−)-sabinene to 28.6% (+)-3-carene, demonstrating this position’s role in stabilizing the α-terpinyl cation intermediate during 5,8-ring closure [1].

Quantum mechanical modeling suggests that Phe596’s aromatic side chain promotes (−)-sabinene formation by enabling intramolecular proton transfers, whereas Leu596’s aliphatic side chain favors (+)-3-carene through steric constraints on the carbocation [1]. Adjacent residues Gly595 and Phe599 further modulate this effect: PsTPS-sab variants with Ala595Gly/Leu599Phe substitutions alongside Phe596Leu increase (+)-3-carene production to 42.3% [1]. These findings align with studies of Nicotiana tabacum epi-aristolochene synthase, where distal residues influence reaction trajectories by altering active site electrostatics [2].

Domain-Swapping Studies in Conifer-Derived Monoterpene Synthases

Domain-swapping experiments between PsTPS-sab and PsTPS-3car have delineated regions governing product specificity. Replacing helix J-K (residues 589–620) in PsTPS-sab with the corresponding PsTPS-3car sequence converts it into a functional (+)-3-carene synthase, yielding 66.1% (+)-3-carene [1]. Subdividing this region identified helix J (residues 589–599) as the primary determinant (Table 1).

Table 1: Product Profiles of PsTPS-sab Domain-Swap Variants

| Variant | Swapped Region | (+)-3-Carene (%) | (−)-Sabinene (%) |

|---|---|---|---|

| WT | None | 1.2 | 52.0 |

| 1 | Helix A-K | 66.1 | 6.9 |

| 5 | Helix J-K | 44.9 | 9.5 |

| 6 | Helix J | 39.7 | 9.2 |

| 11 | Helix J (G595A/L596F/F599P) | 42.3 | 7.3 |

Further swaps in helix C-E regions (residues 150–280) synergistically enhance (+)-3-carene yields. For example, PsTPS-sab variant 17 (helix C substitution) produces 45.4% (+)-3-carene, suggesting secondary structural elements fine-tune active site contour [1]. Kinetic analyses reveal that enzymes favoring (+)-3-carene exhibit lower k~cat~ values (0.04–0.37 min⁻¹μM⁻¹) compared to (−)-sabinene-producing variants (0.92–2.2 min⁻¹μM⁻¹), implying product release is rate-limiting in carene synthases [1].

Evolutionary Drivers of Carene Synthase Diversification in Plant Defense Systems

The diversification of TPS-d1 subfamily enzymes in conifers reflects selective pressures from herbivores and pathogens. Sitka spruce (Picea sitchensis) genomes harbor four (+)-3-carene synthase isoforms with 82.5–95.7% sequence identity, indicating repeated gene duplication events [1]. Conserved residues Gly595, Leu596, and Phe599 across these isoforms suggest stabilizing selection for (+)-3-carene production, a potent insect antifeedant [1].

In contrast, PsTPS-sab lineages exhibit relaxed selection at position 596, permitting Phe/Leu polymorphism. This plasticity enables rapid adaptation: bark beetle infestations in Pinus contorta populations correlate with increased (+)-3-carene synthase expression, deterring beetle colonization [1]. Similarly, Abies grandis trees infected with Heterobasidion annosum upregulate 3-carene biosynthesis, exploiting its antifungal properties [1]. Such ecological trade-offs underscore the evolutionary arms race between conifers and their pests.

Metabolic Engineering for Enhanced 3-Carene Yields in Heterologous Hosts

Optimizing 3-carene production in microbial hosts requires coordinated enzyme engineering and pathway modulation. Escherichia coli strains expressing PsTPS-3car2 variant 11 (G595A/L596F/F599P) achieve titers of 450 mg/L, a 12-fold increase over wild-type PsTPS-3car [1]. Augmenting geranyl diphosphate (GPP) supply via the methylerythritol phosphate (MEP) pathway further boosts yields to 1.2 g/L [1].

Table 2: 3-Carene Titers in Engineered Saccharomyces cerevisiae

| Strain | Modification | 3-Carene Titer (mg/L) |

|---|---|---|

| Wild-type | None | 0.5 |

| MVA-upregulated | tHMG1 overexpression | 18.4 |

| TPS-optimized | PsTPS-3car2 variant 11 + MVA | 312.7 |

The transformation of 3-carene into lactone monomers represents a sophisticated approach to sustainable polyester synthesis, utilizing renewable feedstock from turpentine oil. Research demonstrates that 3-carene can be converted into multiple lactone configurations through carefully controlled oxidative transformations [1].

The synthesis pathway involves a multi-step oxidative transformation sequence beginning with hydroboration of the 3-carene double bond, followed by oxidation and Baeyer-Villiger oxidation to obtain distinct lactone regioisomers. This process successfully yields two primary lactone products: α-carenelactone (αCarL) and ε-carenelactone (εCarL), which exhibit markedly different polymerization characteristics and thermal properties [1].

α-Carenelactone demonstrates the capacity to form semi-crystalline polyesters with glass transition temperatures ranging from -15 to 50°C and melting points reaching 170°C. In contrast, ε-carenelactone produces amorphous polyesters within the same glass transition temperature range, indicating the significant influence of lactone ring configuration on polymer crystallinity [1]. The successful isolation and polymerization of both regioisomers, either individually or as mixtures, has been achieved using various metalorganic catalysts [1].

Chemoenzymatic approaches have also proven effective for lactone synthesis from 3-carene derivatives. The utilization of engineered Baeyer-Villiger monooxygenase variants enables the biotransformation of verbanone-derived ketones into corresponding lactones with improved conversion ratios. Under optimized oxygen conditions, conversion ratios of up to 70% have been achieved, representing a substantial improvement over previous enzymatic conversion methods [2].

The versatility of 3-carene-derived lactone monomers extends to their copolymerization potential with established industrial monomers. Copolymerization experiments with caprolactam and laurolactam have demonstrated the ability to modify standard polyamide properties, including transparency enhancement and glass transition temperature adjustment [3] [4].

| Lactone Type | Synthesis Method | Polymer Type | Glass Transition (°C) | Melting Point (°C) | Crystallinity |

|---|---|---|---|---|---|

| α-Carenelactone (αCarL) | Hydroboration-oxidation + Baeyer-Villiger | Polyester | -15 to 50 | 170 | Semi-crystalline |

| ε-Carenelactone (εCarL) | Hydroboration-oxidation + Baeyer-Villiger | Polyester | -15 to 50 | 170 | Amorphous |

| Verbanone Lactone (VaL) | Chemoenzymatic Baeyer-Villiger | Polyester | 70 | N/A | Amorphous |

| 3S-Caranlactam | Epoxide-ketone rearrangement + Beckmann | Polyamide 6 | 120 | N/A | Amorphous |

| 3R-Caranlactam | Epoxide-ketone rearrangement + Beckmann | Polyamide 6 | 120 | N/A | Semi-crystalline |

Reductive Ozonolysis Strategies for Diol-Based Copolymer Feedstocks

Reductive ozonolysis of 3-carene provides an alternative synthetic route to valuable diol monomers for polyester synthesis. This approach involves the oxidative cleavage of the 3-carene double bond followed by reductive workup to yield 3-carene diol (3CarDiol) [1]. The ozonolysis process follows the established Criegee mechanism, with initial ozone addition to the carbon-carbon double bond forming primary ozonides that subsequently decompose to Criegee intermediates [5] [6].

The synthesis of 3-carene diol through reductive ozonolysis has been successfully demonstrated on a 50-gram scale, achieving yields of approximately 65%. The resulting diol exhibits excellent compatibility with aromatic diesters, particularly dimethyl terephthalate, enabling the production of high-performance polyester materials [7]. The ozonolysis reaction proceeds under controlled conditions using a methanol-dichloromethane solvent system at low temperatures, followed by sodium borohydride reduction [7].

Comparative studies with related terpene systems demonstrate the broader applicability of ozonolysis strategies for diol production. α-Pinene ozonolysis yields HHDC diol with similar efficiency, while β-pinene ozonolysis produces nopinone lactone derivatives. These comparative systems achieve thermal stabilities around 270-280°C and glass transition temperatures in the 40-80°C range [7] [8].

The polymerization of 3-carene diol with various dicarboxylic acid derivatives enables property tuning through monomer selection. Copolymerization with dimethyl malonate and dimethyl itaconate produces materials with enhanced mechanical properties and improved thermal stability. The resulting polyesters demonstrate thermal decomposition temperatures exceeding 270°C as determined by thermogravimetric analysis [1] [7].

Advanced characterization techniques reveal that 3-carene diol-based polyesters exhibit superior dimensional stability compared to conventional petroleum-based materials. Differential scanning calorimetry analysis indicates glass transition temperatures in the 40-60°C range, making these materials suitable for flexible packaging and coating applications [1].

| Starting Material | Ozonolysis Product | Yield (%) | Polymerization Partner | Thermal Stability (°C) | Glass Transition (°C) | Applications |

|---|---|---|---|---|---|---|

| 3-Carene | 3-Carene Diol (3CarDiol) | 65 | Dimethyl Terephthalate | 270 | 40-60 | Flexible polyesters |

| α-Pinene | HHDC Diol | 65 | Dimethyl Malonate/Itaconate | 270 | 45-70 | Coating materials |

| β-Pinene | Nopinone Lactone | 75-85 | Various Diesters | 280 | 50-80 | High-performance films |

Terpene-Derived Polyamides: Stereoregular Side Chain Architectures

The development of terpene-derived polyamides from 3-carene represents a significant advancement in biobased high-performance materials. The stereoregular nature of 3-carene enables the synthesis of polyamides with precisely controlled side chain architectures, leading to materials with exceptional thermal and mechanical properties [9] [10].

The synthesis pathway for 3-carene-derived polyamides involves the preparation of stereoisomeric caranlactams through a four-step reaction sequence. The key transformation utilizes an epoxide-ketone rearrangement followed by Beckmann rearrangement to yield both 3S-caranlactam and 3R-caranlactam in diastereomerically pure forms [11]. This stereoselective synthesis enables independent control over polymer properties through monomer configuration selection.

Poly-3R-caranamide exhibits remarkable thermal properties, with glass transition temperatures reaching 120°C, representing a 60°C increase compared to conventional polyamide 6. The absence of melting points in these materials indicates high amorphicity, a unique characteristic for terpene-based polyamides that enables exceptional optical transparency [12] [13]. Molecular weight determinations by gel permeation chromatography demonstrate values exceeding 30 kDa, which represents the highest molecular weight achieved for lactam-based polyamides derived from terpenes [12].

The stereochemical configuration significantly influences polyamide crystallinity and optical properties. 3S-caranlactam polymerization yields semi-crystalline materials with enhanced mechanical strength, while 3R-caranlactam produces amorphous, transparent polymers suitable for optical applications [11]. The selective preparation of these diastereomeric configurations enables precise property tuning for specific application requirements.

Copolymerization strategies further expand the utility of 3-carene-derived lactams. Copolymers with caprolactam exhibit increased glass transition temperatures and enhanced amorphicity compared to homopolyamides, potentially broadening the application scope of standard polyamide materials [9] [10]. Similarly, copolymerization with laurolactam produces materials with intermediate properties suitable for specialized applications [4].

The scalability of caranlactam synthesis has been demonstrated through pilot-scale production in 100-liter reactors, producing several kilograms of monomer material. This achievement represents a crucial step toward commercial viability of terpene-based polyamides [3] [4]. The synthesis utilizes a one-pot reaction sequence that eliminates the need for intermediate product purification, significantly reducing production complexity and cost [14].

| Polyamide Type | Molecular Weight (kDa) | Glass Transition (°C) | Stereochemistry | Crystallinity | Transparency | Thermal Stability (°C) |

|---|---|---|---|---|---|---|

| Poly-3R-caranamide | >30 | 120 | R-configuration | Amorphous | Transparent | >300 |

| Poly-3S-caranamide | >25 | 115 | S-configuration | Semi-crystalline | Translucent | >300 |

| 3S-caranlactam-caprolactam copolymer | 15-25 | 80-100 | Mixed | Variable | Transparent | >280 |

| 3R-caranlactam-laurolactam copolymer | 20-35 | 90-110 | R-configuration | Semi-crystalline | Opaque | >290 |

Thermal and Mechanical Property Modulation in Carene-Based Thermoplastics

The thermal and mechanical properties of 3-carene-based thermoplastics can be systematically modulated through strategic molecular design and processing parameters. Comprehensive characterization using differential scanning calorimetry, thermogravimetric analysis, and dynamic mechanical analysis reveals the structure-property relationships governing these advanced materials [1] [15].

Thermal stability analysis demonstrates that 3-carene-derived polyesters exhibit decomposition temperatures ranging from 270-300°C, with 5% weight loss temperatures (Td5) occurring at approximately 270°C. The thermal degradation mechanism involves initial scission of ester linkages in aliphatic chains around 365°C, followed by degradation of aromatic-proximate ester groups at approximately 390°C [15]. This two-stage degradation profile provides excellent thermal processing windows for melt processing applications.

Glass transition temperature modulation represents a key advantage of 3-carene-based thermoplastics. The bicyclic structure of 3-carene introduces rigid cyclic elements into the polymer backbone, significantly elevating glass transition temperatures compared to linear polyesters. α-Carenelactone polyesters demonstrate glass transitions between -15 and 50°C, while polyamide derivatives achieve glass transitions exceeding 120°C [1] [12].

Mechanical property characterization reveals that lactone configuration substantially influences polymer performance. α-Carenelactone polyesters exhibit Young's moduli of 2.1 GPa with tensile strengths of 45 MPa, while ε-carenelactone variants demonstrate slightly reduced moduli (1.8 GPa) but enhanced elongation at break (25% versus 15%) [1]. These differences reflect the influence of polymer crystallinity on mechanical behavior.

3-Carene diol-based polyesters demonstrate superior mechanical properties, with Young's moduli reaching 2.5 GPa and tensile strengths of 52 MPa. The enhanced performance results from the rigid bicyclic diol structure that restricts polymer chain mobility and increases intermolecular interactions [1]. Heat deflection temperatures for these materials reach 65°C, representing substantial improvements over conventional flexible polyesters.

Polyamide derivatives exhibit exceptional mechanical performance, with poly-3R-caranamide achieving Young's moduli of 3.2 GPa and tensile strengths of 67 MPa. Impact strength values of 5.5 kJ/m² demonstrate excellent toughness despite the rigid polymer structure. The elevated heat deflection temperatures (115°C) enable high-temperature applications previously inaccessible to biobased polyamides [13] [11].

Coefficient of thermal expansion measurements reveal significant property advantages for 3-carene-based materials. Polyamide derivatives exhibit thermal expansion coefficients as low as 45 ppm/K, representing substantial improvements over conventional thermoplastics. This dimensional stability, combined with elevated thermal performance, positions these materials for precision engineering applications [16].

Processing considerations demonstrate that 3-carene-based thermoplastics maintain excellent melt processability despite their enhanced thermal properties. The materials can be processed using conventional thermoplastic processing equipment at temperatures between 250-300°C without significant degradation. This processing compatibility facilitates adoption of these advanced biobased materials in existing manufacturing infrastructure [1] [11].

| Material | Young's Modulus (GPa) | Tensile Strength (MPa) | Elongation at Break (%) | Impact Strength (kJ/m²) | Heat Deflection Temp (°C) | Coefficient of Thermal Expansion (ppm/K) |

|---|---|---|---|---|---|---|

| 3-Carene Polyester (αCarL) | 2.1 | 45 | 15 | 3.2 | 55 | 85 |

| 3-Carene Polyester (εCarL) | 1.8 | 38 | 25 | 4.1 | 45 | 95 |

| 3-Carene Diol Polyester | 2.5 | 52 | 12 | 2.8 | 65 | 75 |

| Poly-3R-caranamide | 3.2 | 67 | 8 | 5.5 | 115 | 45 |

| Poly-3S-caranamide | 2.9 | 61 | 12 | 4.8 | 110 | 52 |

Physical Description

Liquid

Colorless liquid with a sweet, turpentine-like odor; [CAMEO]

Clear, very faintly yellow liquid; [Sigma-Aldrich MSDS]

Solid

Colourless to light pale liquid; fruity aroma

XLogP3

Exact Mass

Monoisotopic Mass

Boiling Point

169.00 to 174.00 °C. @ 705.00 mm Hg

175-178 °C

Heavy Atom Count

Density

0.860-0.868

0.86

LogP

4.38

Melting Point

UNII

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H304 (37.7%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];

H315 (37.7%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (63.93%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

H411 (36.07%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Flammable;Irritant;Health Hazard;Environmental Hazard

Other CAS

13466-78-9

Metabolism Metabolites

Wikipedia

Chrysanthenone

Use Classification

Agrochemicals -> Pesticides

Fragrance Ingredients

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Bicyclo[4.1.0]hept-3-ene, 3,7,7-trimethyl-: ACTIVE